1-Propyl-2(1H)-pyridinone
Overview
Description
1-Propyl-2(1H)-pyridinone is an organic compound belonging to the class of pyridinones Pyridinones are known for their diverse biological activities and applications in medicinal chemistry
Scientific Research Applications
1-Propyl-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which are structurally similar to 1-propyl-2(1h)-pyridinone, have been found to interact with a variety of biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Pyrrole derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cell proliferation .
Result of Action
It can be inferred from related compounds that it may exert its effects by modulating the activity of its target proteins, thereby influencing cellular signaling pathways .
Biochemical Analysis
Biochemical Properties
It is known that pyridinone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Information on how 1-Propyl-2(1H)-pyridinone is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-2(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group or the pyridinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Comparison with Similar Compounds
2-Pyridone: A parent compound with similar structural features but lacking the propyl group.
1-Methyl-2(1H)-pyridinone: A derivative with a methyl group instead of a propyl group.
1-Ethyl-2(1H)-pyridinone: A derivative with an ethyl group instead of a propyl group.
Uniqueness: 1-Propyl-2(1H)-pyridinone is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
IUPAC Name |
1-propylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLWIBNMCJMLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172471 | |
Record name | 1-Propyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-63-4 | |
Record name | 1-Propyl-2(1H)-pyridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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